SARS-CoV-2 Mpro-IN-13
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Overview
Description
SARS-CoV-2 Mpro-IN-13 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease plays a crucial role in the replication of the virus by processing the polyproteins that are translated from the viral RNA. Inhibiting this protease can effectively block the replication of the virus, making this compound a promising candidate for antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-13 involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 Mpro-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or chloroform, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
SARS-CoV-2 Mpro-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in studies to understand the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: Investigated as a potential antiviral drug for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for viral diseases
Mechanism of Action
SARS-CoV-2 Mpro-IN-13 exerts its effects by binding to the active site of the SARS-CoV-2 main protease, thereby inhibiting its activity. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) of the protease, preventing the cleavage of viral polyproteins and ultimately blocking viral replication. This mechanism involves a two-step process: initial binding followed by covalent bond formation .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
Boceprevir: An inhibitor of the hepatitis C virus protease, structurally similar to SARS-CoV-2 Mpro inhibitors.
Telaprevir: Another hepatitis C virus protease inhibitor with structural similarities to SARS-CoV-2 Mpro inhibitors
Uniqueness
SARS-CoV-2 Mpro-IN-13 is unique due to its high specificity for the SARS-CoV-2 main protease and its ability to form a stable covalent bond with the catalytic cysteine residue. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for COVID-19 .
Properties
Molecular Formula |
C29H41F2N5O6S |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
N-[(1R)-1-cyclohexyl-2-[[(2R)-3-methoxy-1-oxo-1-[[1-[2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetyl]cyclobutyl]amino]propan-2-yl]amino]-2-oxoethyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O6S/c1-42-17-20(25(39)36-28(10-5-11-28)23(37)27(41)33-16-21-32-14-15-43-21)34-26(40)22(18-6-3-2-4-7-18)35-24(38)19-8-12-29(30,31)13-9-19/h14-15,18-20,22H,2-13,16-17H2,1H3,(H,33,41)(H,34,40)(H,35,38)(H,36,39)/t20-,22-/m1/s1 |
InChI Key |
BZSWJILMIIBLRZ-IFMALSPDSA-N |
Isomeric SMILES |
COC[C@H](C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)[C@@H](C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |
Canonical SMILES |
COCC(C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C(C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |
Origin of Product |
United States |
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